3-METHOXY-N-[2-(5-PROPANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE
Overview
Description
3-METHOXY-N-[2-(5-PROPANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a propanamide group, and a 1,3,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-[2-(5-PROPANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE typically involves multiple steps. One common approach is the reaction of 2-(5-propanamido-1,3,4-thiadiazol-2-yl)ethylamine with 3-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-[2-(5-PROPANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The propanamide group can be reduced to form a primary amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-[2-(5-propanamido-1,3,4-thiadiazol-2-yl)ethyl]benzamide.
Reduction: Formation of 3-methoxy-N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-[2-(5-PROPANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-METHOXY-N-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE
- 3-HYDROXY-N-[2-(5-PROPANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE
Uniqueness
3-METHOXY-N-[2-(5-PROPANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE is unique due to the presence of both a methoxy group and a propanamide group attached to a benzamide backbone. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
3-methoxy-N-[2-[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-3-12(20)17-15-19-18-13(23-15)7-8-16-14(21)10-5-4-6-11(9-10)22-2/h4-6,9H,3,7-8H2,1-2H3,(H,16,21)(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXIBEOTAKPKAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)CCNC(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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